molecular formula C17H23N5O2 B2977274 3,9-di((E)-but-2-en-1-yl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 1190323-48-8

3,9-di((E)-but-2-en-1-yl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2977274
CAS No.: 1190323-48-8
M. Wt: 329.404
InChI Key: GQRPZQWNLVNUKJ-YDFGWWAZSA-N
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Description

3,9-di((E)-but-2-en-1-yl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine-dione core. The compound features two (E)-but-2-en-1-yl substituents at positions 3 and 9, which confer distinct steric and electronic properties. Such modifications are common in medicinal chemistry to optimize pharmacokinetics and target binding.

Properties

IUPAC Name

3,9-bis[(E)-but-2-enyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-4-6-9-20-10-8-12-21-13-14(18-16(20)21)19(3)17(24)22(15(13)23)11-7-5-2/h4-7H,8-12H2,1-3H3/b6-4+,7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRPZQWNLVNUKJ-YDFGWWAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,9-di((E)-but-2-en-1-yl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrimidine ring fused with a purine base. Its molecular formula is C17H23N5O2C_{17}H_{23}N_{5}O_{2} with a molecular weight of approximately 329.404 g/mol. The structural configuration allows it to interact with various biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. Notably:

  • 4T1 murine mammary carcinoma
  • COLO201 human colorectal adenocarcinoma
  • SNU-1 human gastric carcinoma
  • HepG2 human hepatocellular carcinoma

These compounds were shown to inhibit DNA biosynthesis in sensitive cancer cell lines, indicating potential as antitumor agents .

Adenosine Receptor Modulation

The compound's structure suggests it may interact with adenosine receptors (ARs). Research indicates that similar tetrahydropyrimido derivatives can act as antagonists at A1 and A2A ARs, which are implicated in various physiological processes including inflammation and cancer progression. For example:

  • A derivative showed high affinity for A1 ARs with a Ki value of 116 nM and for A2A ARs with a Ki value of 94 nM .

Inhibition of Monoamine Oxidase B (MAO-B)

The compound has also been evaluated for its ability to inhibit MAO-B, an enzyme involved in the metabolism of neurotransmitters. This activity is relevant for neurodegenerative diseases such as Parkinson's disease. Some derivatives exhibited IC50 values indicating effective inhibition .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : Leading to cytotoxicity in cancer cells.
  • Modulation of neurotransmitter levels : By inhibiting MAO-B.
  • Adenosine receptor antagonism : Potentially reducing tumor growth and inflammation.

Data Table: Summary of Biological Activities

ActivityTarget/EffectReference
AntitumorCytotoxicity in cancer cell lines
Adenosine Receptor AntagonismA1 and A2A ARs
MAO-B InhibitionNeurotransmitter metabolism

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Study : A recent study found that purine derivatives showed varied cytotoxic effects depending on their structural modifications. The presence of specific substituents was crucial for enhancing activity against tumor cells.
  • Receptor Interaction Study : Another investigation highlighted how modifications at the nitrogen positions in the purine structure could significantly alter receptor affinity and selectivity, suggesting pathways for designing more effective drugs targeting specific receptors .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., ) increase electrophilicity, aiding in hydrogen bonding with biological targets.
  • Aromatic vs. Aliphatic Chains : Benzyl or methoxyphenyl groups () improve CNS permeability, while aliphatic chains (e.g., prop-2-ynyl in ) may reduce solubility.

Physicochemical Properties

Property 3,9-di((E)-but-2-en-1-yl) Derivative 9-Ethenyl (22) 9-(2-Chloro-6-fluorobenzyl) ()
Molecular Weight ~422 g/mol (estimated) 261.28 g/mol 362.78 g/mol
LogP (Predicted) ~3.5 (highly lipophilic) ~1.8 ~2.9
Melting Point Not reported 268–271°C Not reported
Key Functional Groups Two (E)-but-2-en-1-yl chains Ethenyl Chloro, fluoro, benzyl

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,9-di((E)-but-2-en-1-yl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?

  • Methodological Answer : The compound’s synthesis involves alkylation of purine-dione precursors with (E)-but-2-en-1-yl groups. Key steps include:

  • Alkylation : Use of alkyl halides (e.g., allyl bromides) under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents at the 3- and 9-positions .
  • Cyclization : Thermal or catalytic cyclization to form the tetrahydropyrimido-purine scaffold. Solvent choice (e.g., THF or DCM) and reaction time (24–48 hours) critically impact yield .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the methyl group (δ ~3.2 ppm), olefinic protons (δ 5.5–6.2 ppm, J = 15–16 Hz for E-configuration), and carbonyl groups (δ ~160–170 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (1705–1680 cm⁻¹) and NH/CH₂ vibrations .
  • Mass Spectrometry (EI-MS or LCMS) : Verify molecular ion peaks (e.g., m/z 317 for analogous purine-diones) and fragmentation patterns .

Q. How do structural modifications (e.g., substituent positions) influence biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing butenyl with ethyl or chloro groups) and evaluate cytotoxicity or enzyme inhibition (e.g., eEF-2K assays). Activity trends correlate with steric bulk and electronic effects of substituents .
  • In Silico Docking : Use tools like AutoDock to predict interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with carbonyl groups and hydrophobic contacts with alkyl chains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity Validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., theophylline for adenosine receptor studies) .
  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to confirm stereochemistry and eliminate batch-to-batch variability .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or glycoside groups at the 1-methyl position to enhance hydrophilicity, followed by enzymatic cleavage in vivo .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for intraperitoneal administration, ensuring stability via UV-Vis monitoring (λmax ~270 nm) .

Q. How does the E-configuration of the butenyl groups impact reactivity and stability?

  • Methodological Answer :

  • Kinetic Studies : Compare Z/E isomers via HPLC under thermal stress (40–60°C). The E-configuration shows higher stability due to reduced steric hindrance .
  • Computational Analysis : DFT calculations (B3LYP/6-31G*) reveal lower energy barriers for E-isomer tautomerization, favoring enol-keto equilibria in solution .

Q. What are the key challenges in scaling up synthesis for preclinical trials?

  • Methodological Answer :

  • Catalyst Optimization : Replace stoichiometric bases (e.g., Et₃N) with recyclable catalysts (e.g., Fe(DS)₃ in ultrasound-assisted reactions) to improve atom economy .
  • Byproduct Management : Monitor and suppress dimerization side products via real-time IR spectroscopy during alkylation .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure (potential irritant per analog SDS data) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal (pH 6–8) and incinerate organic waste .

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